molecular formula C12H8Cl2FNO2 B3040586 Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate CAS No. 218457-57-9

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate

Cat. No. B3040586
CAS RN: 218457-57-9
M. Wt: 288.1 g/mol
InChI Key: VTLWFGZACOOWFR-UHFFFAOYSA-N
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Description

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 218457-57-9 . It has a molecular weight of 288.1 and its IUPAC name is ethyl 4,7-dichloro-6-fluoro-3-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is 1S/C12H8Cl2FNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate is a solid . The SMILES string, which represents the structural formula of the molecule, is ClC1=C(C(OCC)=O)C=NC2=CC=C(F)C=C21 .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and chemical properties. For example, Song Bao-an (2012) demonstrated the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate using microwave-assistance and aluminium metal as a catalyst, achieving a high yield of 94.2% (Song Bao-an, 2012). Similarly, S. Rádl (1994) described the synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, highlighting its role as an intermediate in antibacterial fluoroquinolones research (S. Rádl, 1994).

Pharmaceutical Research

In pharmaceutical research, various derivatives of Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate have been synthesized and explored for their potential medicinal properties. H. Koga et al. (1980) studied the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, identifying compounds with significant activities against Gram-positive and Gram-negative bacteria (H. Koga et al., 1980). This research contributes to the development of new antibacterial agents.

Analytical and Spectroscopic Studies

The compound and its derivatives have also been the subject of various analytical and spectroscopic studies. For instance, B. Podányi et al. (1996) conducted an NMR study of halogenated 1,4‐Dihydro‐1‐ethyl‐4‐oxoquinoline‐3‐carboxylates, providing detailed chemical shift and coupling constant data, which are crucial for understanding the compound's structure and reactivity (B. Podányi et al., 1996).

Conversion and Reactivity Studies

Guo Hui (1991) investigated the conversion of Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate into other compounds, examining the influence of different solvents on the reaction outcomes (Guo Hui, 1991). This kind of research is vital for understanding the reactivity and potential applications of the compound in various chemical contexts.

Safety And Hazards

The compound is classified under GHS07 and the signal word for it is 'Warning’ . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which means if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so . Continue rinsing .

properties

IUPAC Name

ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)7-5-16-10-4-8(13)9(15)3-6(10)11(7)14/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLWFGZACOOWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,7-dichloro-6-fluoroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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